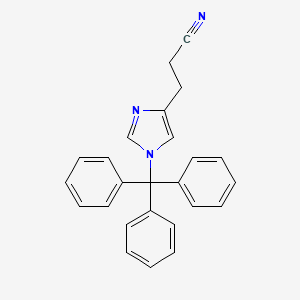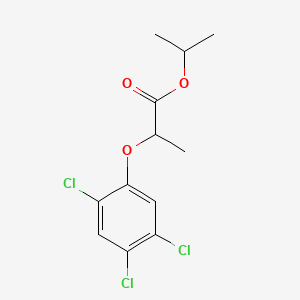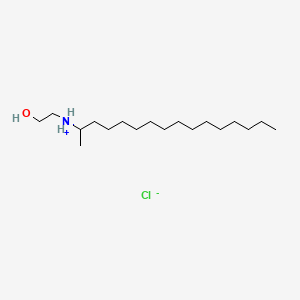
2-((1-Methylpentadecyl)amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C18H39NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methylpentadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylpentadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methylpentadecyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanolamine derivatives.
Scientific Research Applications
2-((1-Methylpentadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes, enhancing permeability and facilitating the delivery of active compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Methylpentadecyl)amino)ethanol
- 2-((1-Methylpentadecyl)amino)ethylamine
- 2-((1-Methylpentadecyl)amino)propane
Uniqueness
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in aqueous solutions, making it more effective in various applications.
Properties
CAS No. |
56167-08-9 |
|---|---|
Molecular Formula |
C18H40ClNO |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
hexadecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-17-20;/h18-20H,3-17H2,1-2H3;1H |
InChI Key |
XOORJCSYBZGFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


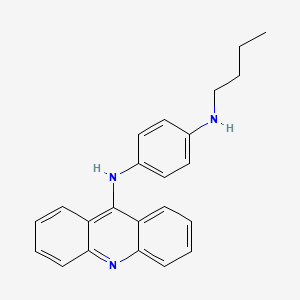
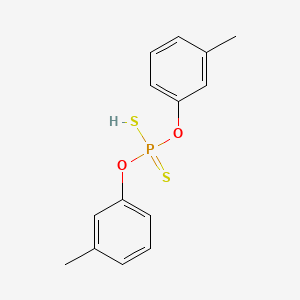
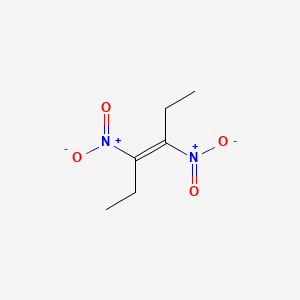
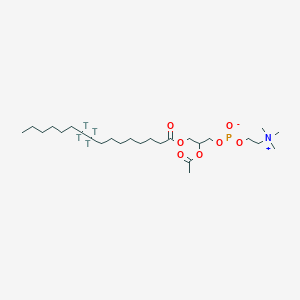
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
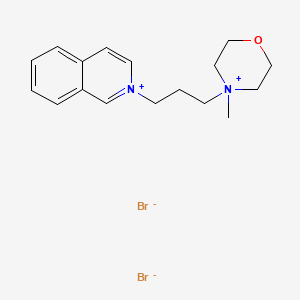
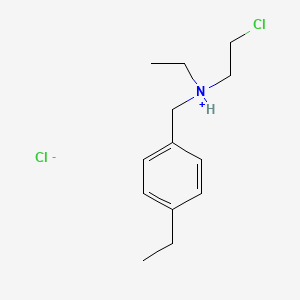
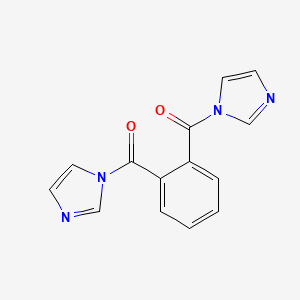
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
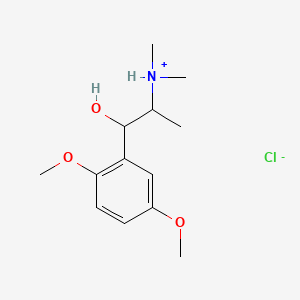
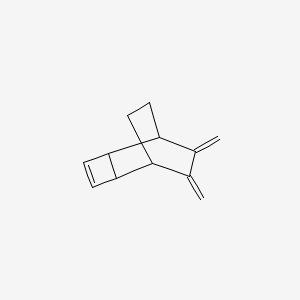
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
